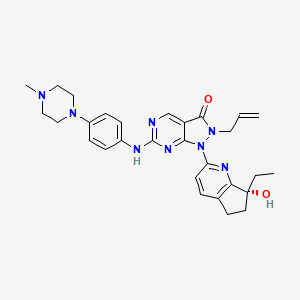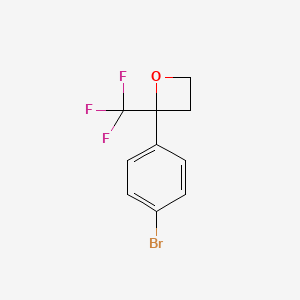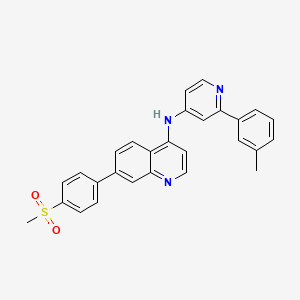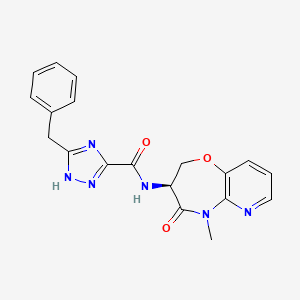
Azenosertib
Descripción general
Descripción
Azenosertib, also known as ZN-c3, is a small molecule that is being developed for the treatment of cancer . It is a potentially first-in-class and best-in-class inhibitor of WEE1, a DNA damage response kinase . The inhibition of WEE1 drives cancer cells into mitosis without being able to repair damaged DNA, resulting in cell death .
Molecular Structure Analysis
The molecular formula of Azenosertib is C29H34N8O2 . The IUPAC name is 1-[(7R)-7-ethyl-7-hydroxy-5,6-dihydrocyclopenta[b]pyridin-2-yl]-6-[4-(4-methylpiperazin-1-yl)anilino]-2-prop-2-enylpyrazolo[3,4-d]pyrimidin-3-one .
Aplicaciones Científicas De Investigación
Application in Breast Cancer Research
Azenosertib, also known as AZD5363, has been studied for its role in breast cancer, particularly in combination with other drugs. Research has shown that AZD5363, when used in combination with paclitaxel, shows promise in treating triple-negative metastatic breast cancer that harbors PI3K/AKT-pathway alterations. Additionally, it is effective in estrogen receptor–positive breast cancer when combined with fulvestrant. Genetic alterations in the PI3K/AKT pathway and baseline AKT activity are crucial in determining the sensitivity to AZD5363. This study contributes to understanding potential predictive biomarkers for response and resistance to AZD5363 in HER2-negative metastatic breast cancer (Gris-Oliver et al., 2020).
Research in Epigenetics and Cell Plasticity
The compound 5-azacytidine, structurally related to Azenosertib, has been researched for its effects on epigenetics and cell plasticity. It has been observed to induce changes in DNA methylation, histone transcription, and cell morphology. This epigenetic modifier can activate direct and active demethylating effects, possibly mediated via TET2 protein. It is associated with upregulation of pluripotency markers and histone expression, indicating its potential in facilitating phenotype change and increasing cell plasticity (Manzoni et al., 2016).
Exploration in Graft-Versus-Host Disease
Azacytidine, another structurally related compound, has been explored for its impact on xenogeneic graft-versus-host disease (xGVHD) and graft-versus-leukemia effects in a humanized murine model of transplantation. This research suggests that Azacytidine can prevent xGVHD without affecting graft-versus-leukemia effects, providing a basis for further studies in acute myeloid leukemia patients undergoing allogeneic transplantation (Ehx et al., 2017).
Use in Understanding DNA Methylation Inhibitors
Differential induction of apoptosis and senescence by DNA methyltransferase inhibitors like 5-Azacytidine and 5-Aza-2′-Deoxycytidine has been studied in solid tumor cells. These inhibitors trigger distinct molecular mechanisms, which are crucial for designing new combination therapies in clinical oncology. This research helps in understanding the molecular response of tumor cells to drugs like 5-Azacytidine and aids in the rational design of combination strategies to exploit their epigenetic mode of action (Venturelli et al., 2013).
Mecanismo De Acción
Direcciones Futuras
Azenosertib is currently being developed in three therapeutic settings of high unmet need: as a monotherapy, in combination with traditional chemotherapy and DNA damaging agents, and in combination with molecularly targeted agents . The company plans to update efficacy data from Phase 1 monotherapy dose optimization study and provide program timeline updates for three Azenosertib Phase 2 monotherapy trials currently enrolling patients at the RP2D in the second half of 2023 .
Propiedades
IUPAC Name |
1-[(7R)-7-ethyl-7-hydroxy-5,6-dihydrocyclopenta[b]pyridin-2-yl]-6-[4-(4-methylpiperazin-1-yl)anilino]-2-prop-2-enylpyrazolo[3,4-d]pyrimidin-3-one | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C29H34N8O2/c1-4-14-36-27(38)23-19-30-28(31-21-7-9-22(10-8-21)35-17-15-34(3)16-18-35)33-26(23)37(36)24-11-6-20-12-13-29(39,5-2)25(20)32-24/h4,6-11,19,39H,1,5,12-18H2,2-3H3,(H,30,31,33)/t29-/m1/s1 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OXTSYWDBUVRXFF-GDLZYMKVSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1(CCC2=C1N=C(C=C2)N3C4=NC(=NC=C4C(=O)N3CC=C)NC5=CC=C(C=C5)N6CCN(CC6)C)O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC[C@]1(CCC2=C1N=C(C=C2)N3C4=NC(=NC=C4C(=O)N3CC=C)NC5=CC=C(C=C5)N6CCN(CC6)C)O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C29H34N8O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
526.6 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Azenosertib | |
CAS RN |
2376146-48-2 | |
| Record name | ZN-C3 | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=2376146482 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Azenosertib | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/9J13XU96Z1 | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.




![tert-butyl-[(3R,4S)-3-methoxypiperidin-4-yl]carbamic acid;oxalic acid](/img/structure/B8217868.png)
![tert-butyl (3S)-3-amino-1-oxa-7-azaspiro[3.5]nonane-7-carboxylate](/img/structure/B8217870.png)
![tert-Butyl (R)-(2-oxa-6-azaspiro[3.4]octan-8-yl)carbamate](/img/structure/B8217875.png)



![Copper peptide;GHK-Cu; GHK copper; CG-copper peptide; [N2-(N-Glycyl-L-histidyl)-L-lysinato(2-)]copper](/img/structure/B8217913.png)

![[2,4-Difluoro-3-(trifluoromethoxy)phenyl]boronic acid](/img/structure/B8217929.png)
![[3-Bromo-5-(difluoromethyl)phenyl]boronic acid](/img/structure/B8217930.png)


